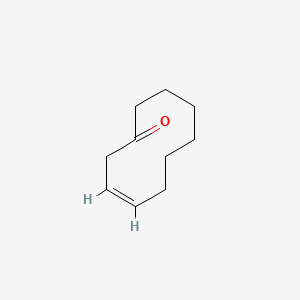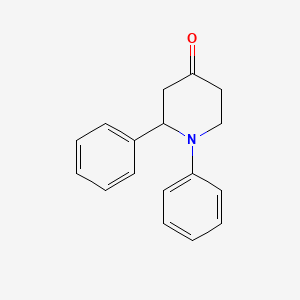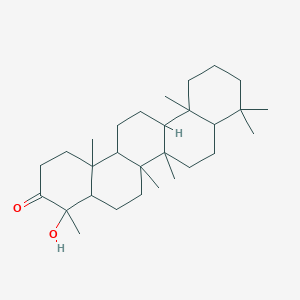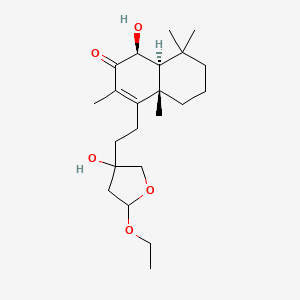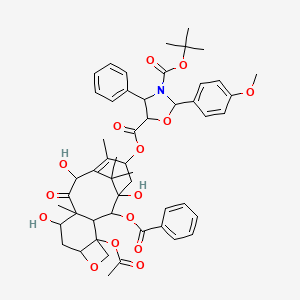![molecular formula C17H14O8 B593573 Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate CAS No. 96287-41-1](/img/structure/B593573.png)
Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains a furo[3,4-b]chromene moiety, which is a type of fused ring system found in many natural products and pharmaceuticals . The presence of the methoxy and carboxylate groups suggest that it may have interesting reactivity and potentially useful biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a furo[3,4-b]chromene ring system, which is a fused ring system containing a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and a chromene ring (a fused six-membered benzene ring and a three-membered heterocycle containing one oxygen atom) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. The methoxy groups could potentially undergo substitution reactions, and the carbonyl groups could be involved in a variety of reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the carboxylate and methoxy groups would likely make it more soluble in polar solvents .Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data for this compound, general guidelines for handling similar organic compounds should be followed, including avoiding inhalation or skin contact, and using the compound only in a well-ventilated area or under a fume hood .
Direcciones Futuras
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. Given the biological activity observed for other furochromene derivatives, it could be interesting to explore the potential biological activity of this compound .
Propiedades
IUPAC Name |
methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxofuro[3,4-b]chromene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-7-4-8(18)12-9(5-7)24-15-10(6-11(19)22-2)25-16(17(21)23-3)13(15)14(12)20/h4-5,18H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGCJIXYWKEOCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(OC(=C3C2=O)C(=O)OC)CC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

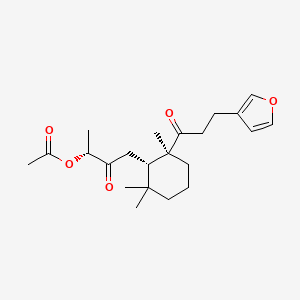
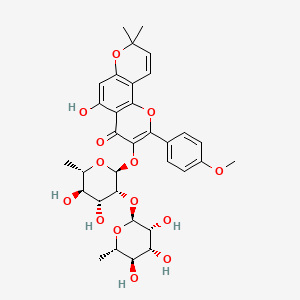
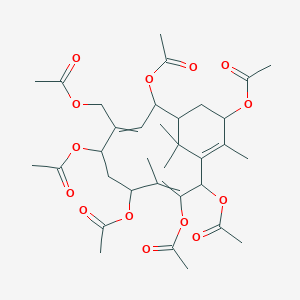

![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)
